6-Ethyl-5-fluoronicotinic acid
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Overview
Description
6-ethyl-5-fluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoropyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring . For instance, 4-chloro-3-fluoropyridine can be treated with potassium fluoride (KF) to yield 3,4-difluoropyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylates, while reduction can produce alcohols .
Scientific Research Applications
6-ethyl-5-fluoropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Another fluorinated pyridine with similar chemical properties.
3,4-Difluoropyridine: A related compound with two fluorine atoms in the pyridine ring.
Uniqueness
6-ethyl-5-fluoropyridine-3-carboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can enhance its lipophilicity and stability, making it particularly valuable in pharmaceutical applications .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
6-ethyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
BTSCKXSSFPFBJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)C(=O)O)F |
Origin of Product |
United States |
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